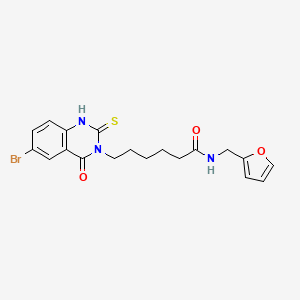

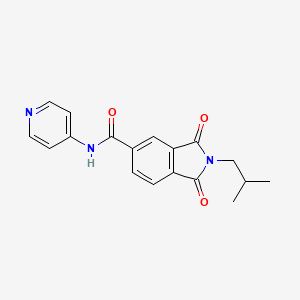

![molecular formula C17H21N3OS B2501458 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide CAS No. 667412-99-9](/img/structure/B2501458.png)

2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide is a multifunctional molecule that serves as a key precursor for synthesizing various heterocyclic derivatives. These derivatives have potential applications in medicinal chemistry, particularly due to their antitumor properties. The compound's structure features a benzothiophene moiety, which is a common scaffold in drug design due to its bioactive properties .

Synthesis Analysis

The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide is achieved through the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This process involves regioselective attacks and cyclization reactions, leading to a diverse range of heterocyclic compounds. The synthetic pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. The simplicity and convenience of these one-pot reactions under mild conditions make the compound an attractive starting material for further chemical transformations .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide, similar compounds have been studied using X-ray single crystallography. These studies reveal the solid-state properties and the planarity of the core acetamide moiety, which is crucial for the biological activity of these molecules. The molecular geometry, including dihedral angles and hydrogen bonding interactions, can significantly influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound under discussion is a versatile intermediate for synthesizing a variety of heterocyclic compounds. The presence of multiple reactive sites, such as the cyano and acetamido groups, allows for a wide range of chemical reactions. These reactions can lead to the formation of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, all of which are important heterocyclic structures in drug discovery. The diversity of the synthesized products from this compound underscores its utility in organic synthesis and the development of new pharmacologically active agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide are not explicitly detailed in the provided data. However, similar compounds exhibit interesting properties such as colorimetric sensing of fluoride anions, which is based on a deprotonation-enhanced intramolecular charge transfer mechanism. This indicates that the compound may have unique electronic properties that could be exploited in sensor applications or as a probe in biological systems. Additionally, the antitumor activities of the synthesized derivatives suggest that the compound's chemical properties are conducive to interacting with biological targets, leading to potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide has been involved in various chemical reactions and synthesis processes. For instance, Youssef (2009) described the reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles, resulting in derivatives like 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine (Youssef, 2009).

Antimicrobial Applications

The compound has also been used in the synthesis of novel antimicrobial dyes. Shams et al. (2011) synthesized polyfunctionalized dye precursors based on this compound, demonstrating significant antimicrobial activity against tested organisms (Shams et al., 2011).

Antitumor Activity

Fahim et al. (2019) studied the antitumor activity of pyrimidiopyrazole derivatives derived from this compound. Selected synthesized compounds showed outstanding in vitro antitumor activity against HepG2 cell line (Fahim et al., 2019).

Molecular Docking and Density Functional Theory (DFT) Studies

The same study by Fahim et al. (2019) included molecular docking and DFT studies, demonstrating the molecular structure, bond lengths, and angles, as well as the stability of HOMO/LUMO molecular orbitals of the new pyrazoles derivatives (Fahim et al., 2019).

Synthesis of Heterocyclic Compounds

Darwish et al. (2014) utilized 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide for the synthesis of various heterocycles, showing promising antibacterial and antifungal activities (Darwish et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-cyano-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-4-17(2,3)11-5-6-12-13(10-19)16(22-14(12)9-11)20-15(21)7-8-18/h11H,4-7,9H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYFNAYHESBGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

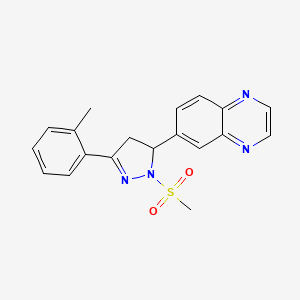

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

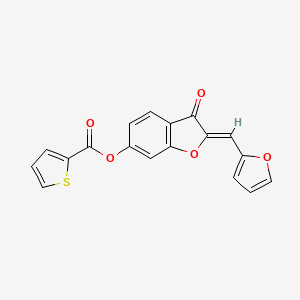

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

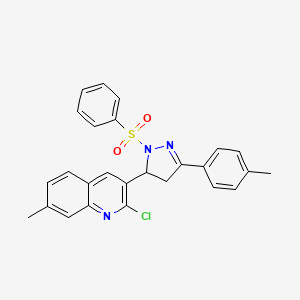

![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2501391.png)

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2501393.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2501395.png)

![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)